molecular formula C19H25FN2O2 B14961603 1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B14961603
M. Wt: 332.4 g/mol
InChI Key: PYZPKNDOGQDRKK-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a fluorophenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

    Attachment of the Piperidine Moiety: This is usually done through amide bond formation, utilizing reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share structural similarities.

    Fluorophenyl Compounds: Other fluorinated aromatic compounds, such as 4-fluorobenzylamine, have related chemical properties.

    Piperidine Derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile also feature the piperidine moiety.

Uniqueness

1-[2-(4-Fluorophenyl)ethyl]-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C19H25FN2O2/c1-14-3-2-9-22(12-14)19(24)16-11-18(23)21(13-16)10-8-15-4-6-17(20)7-5-15/h4-7,14,16H,2-3,8-13H2,1H3

InChI Key

PYZPKNDOGQDRKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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